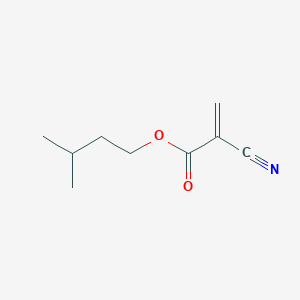

Isoamyl 2-cyanoacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoamyl 2-cyanoacrylate is a type of cyanoacrylate adhesive that is commonly used in scientific research. It is a fast-curing and high-strength adhesive that is used to bond a variety of materials, including plastics, metals, and ceramics.

Wissenschaftliche Forschungsanwendungen

Pediatric Lacerations Management

Isoamyl 2-cyanoacrylate has been studied for its efficacy in managing pediatric lacerations as an alternative to suturing. A study found that it provided quick skin closure (1-2.5 minutes) with minimal complications, offering a "no needle" alternative, especially for short, clean lacerations under low tension. The cosmetic outcome was improved due to the absence of suture marks (Devrukhkar et al., 2015).

Hemorrhage Control in Hepatocellular Carcinoma

In a case of ruptured hepatocellular carcinoma with massive hemoperitoneum, isoamyl 2-cyanoacrylate effectively controlled bleeding. Its application stopped bleeding within 1-2 minutes, demonstrating its potential in managing such emergencies (Al-fraij et al., 2011).

Periodontal Flap Surgery

A comparative study of isoamyl 2-cyanoacrylate and silk sutures for periodontal flap surgery revealed that the cyanoacrylate adhesive facilitated early healing, particularly during the first week post-surgery. This suggests its effectiveness in dental surgical procedures (Khurana et al., 2016).

Pediatric Day-Care Surgery

In pediatric day-care surgeries, isoamyl 2-cyanoacrylate has been used for skin closure, demonstrating its utility in day-care procedures. It showed improved cosmesis, minimal complications, and was an effective alternative to traditional suturing (Hasan et al., 2009).

Intraoral Wound Closure

Isoamyl 2-cyanoacrylate has been investigated for intraoral wound closure, showing potential as an alternative to sutures. Its hemostatic and antibacterial effects, although needing further evaluation, suggest its applicability in oral surgeries (Sagar et al., 2015).

Urethro-Cutaneous Fistula Repair

A study evaluated isoamyl 2-cyanoacrylate as an intervening layer in the surgical repair of urethra-cutaneous fistula. The application of cyanoacrylate during repair was found to be feasible, safe, and showed higher successful repair rates, though without statistical significance (Tawfeek et al., 2021).

Eigenschaften

CAS-Nummer |

19475-26-4 |

|---|---|

Produktname |

Isoamyl 2-cyanoacrylate |

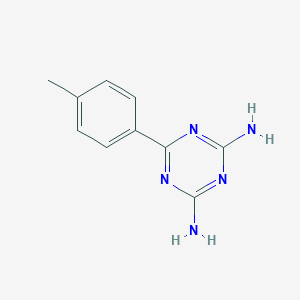

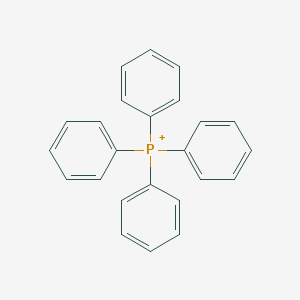

Molekularformel |

C9H13NO2 |

Molekulargewicht |

167.2 g/mol |

IUPAC-Name |

3-methylbutyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C9H13NO2/c1-7(2)4-5-12-9(11)8(3)6-10/h7H,3-5H2,1-2H3 |

InChI-Schlüssel |

GASDVTHQNCFANM-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C(=C)C#N |

Kanonische SMILES |

CC(C)CCOC(=O)C(=C)C#N |

Andere CAS-Nummern |

19475-26-4 |

Synonyme |

isoamyl 2-cyanoacrylate isoamyl cyanoacrylate isopentyl cyanoacrylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)

![Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B101437.png)

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)